2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Description
Structural Elucidation of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
IUPAC Nomenclature and Systematic Characterization
The compound’s IUPAC name, This compound , reflects its bicyclic structure: a seven-membered cycloheptane ring fused to a pyrimidine ring. Key structural features include:
- Molecular formula : $$ \text{C}9\text{H}{10}\text{Cl}2\text{N}2 $$, with a molecular weight of 217.09 g/mol .
- SMILES :
C1CCC2=C(CC1)N=C(N=C2Cl)Cl, depicting the cycloheptane-pyrimidine fusion and chlorine substituents at positions 2 and 4. - CAS number : 76780-96-6 .
The numbering system prioritizes the pyrimidine ring (positions 2 and 4) and the cycloheptane moiety (positions 6–9).
X-ray Crystallographic Analysis of Cyclohepta[d]pyrimidine Core
While direct X-ray crystallography data for this compound are limited, insights may be inferred from structurally analogous cyclohepta[d]pyrimidine derivatives. For example:
- Core Conformation :
- Intermolecular Interactions :
Comparative Molecular Geometry with Smaller Ring Analogues
The cyclohepta[d]pyrimidine core differs significantly from smaller ring systems (e.g., cyclopenta[d]pyrimidines) in terms of conformational flexibility and substituent orientation .
Key Comparisons
Example : Cyclopenta[d]pyrimidine derivatives with N4-naphthyl groups show restricted rotation, reducing bioactivity, whereas cyclohepta analogs allow free rotation, enhancing potency.
Tautomeric Forms and Conformational Dynamics
The compound’s potential for tautomerism is constrained by its electron-withdrawing chlorine substituents and saturated cycloheptane ring , which stabilize the pyrimidine core.
Tautomerism in Pyrimidine Derivatives
Conformational Dynamics :
Properties
IUPAC Name |
2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c10-8-6-4-2-1-3-5-7(6)12-9(11)13-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMGVBPDXSHYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504066 | |
| Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76780-96-6 | |
| Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approach
A common strategy to prepare the tetrahydrocycloheptapyrimidine core involves the cyclocondensation of appropriate amino precursors with formamide or formic acid derivatives. For example, in related systems such as 6,7,8,9-tetrahydro-5H-cycloheptaselenopheno[2,3-d]pyrimidine derivatives, cyclocondensation of 2-amino-substituted cycloheptaselenophene carbonitriles with formamide/formic acid yields the pyrimidine ring system. By analogy, the preparation of 2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine likely involves similar cyclocondensation steps starting from suitable amino-cycloheptapyrimidine precursors.
Chlorination of Pyrimidine Ring
Selective chlorination at the 2 and 4 positions of the pyrimidine ring is typically achieved using phosphorus oxychloride (POCl3) or similar chlorinating agents. This step converts hydroxyl or amino groups on the pyrimidine ring to chloro substituents, giving the dichloro derivative. For instance, in the synthesis of 4-chloro-6,7,8,9-tetrahydro-5H-cycloheptaselenopheno[2,3-d]pyrimidine, treatment of the pyrimidinone intermediate with POCl3 affords the chloropyrimidine key intermediate. This method is applicable for preparing 2,4-dichloro derivatives by controlling reaction conditions.
Nucleophilic Substitution Reactions
The 2,4-dichloropyrimidine motif serves as a versatile platform for further functionalization via nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at positions 2 and 4 are susceptible to displacement by nucleophiles such as hydrazine, amines (e.g., pyrrolidine, morpholine), or other nucleophilic reagents to yield substituted pyrimidine derivatives. This reactivity is exploited to synthesize a variety of functionalized analogues for biological evaluation.
Representative Preparation Procedure (Based on Related Literature)
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | Cyclocondensation of 2-amino-5,6,7,8-tetrahydrocycloheptapyrimidine precursor with formamide/formic acid | Formation of tetrahydrocycloheptapyrimidinone intermediate | Moderate to good yield |
| 2 | Treatment with phosphorus oxychloride (POCl3) under reflux | Conversion of pyrimidinone to 2,4-dichloropyrimidine derivative | High yield, key intermediate |
| 3 | Nucleophilic substitution with hydrazine or amines (optional) | Functionalization at chloro positions to afford substituted derivatives | Variable yields depending on nucleophile |
Detailed Research Findings and Optimization
Chlorination with POCl3 is typically carried out under reflux conditions, and reaction time and temperature are critical to ensure selective dichlorination without over-chlorination or decomposition.
The choice of solvent (e.g., POCl3 itself or chlorinated solvents) and the presence of catalysts or additives can influence the reaction efficiency.
Nucleophilic substitution reactions on the dichloropyrimidine intermediate proceed smoothly under mild conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with moderate to excellent yields.
Purification is generally achieved by recrystallization or chromatographic methods.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + POCl3 chlorination | Amino-cycloheptapyrimidine precursor, formamide, POCl3 | Reflux in POCl3 | Straightforward, high yield of chlorinated intermediate | Requires careful control of chlorination |
| Direct chlorination of pyrimidinone | Pyrimidinone intermediate, POCl3 | Reflux | Efficient conversion to dichloride | Sensitive to reaction conditions |
| Nucleophilic substitution on dichloride | Hydrazine, amines, DMF/DMSO | Mild heating | Versatile for derivative synthesis | Substitution depends on nucleophile reactivity |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyrimidine ring. Reactions typically proceed under mild conditions with amines, alcohols, or thiols.
Key Reaction Pathways:
-
Ammonolysis : Reaction with amines (e.g., NH, alkyl/aryl amines) replaces chlorine with amino groups. For example:
This forms diamino derivatives, which are intermediates in kinase inhibitor synthesis .
-
Alkoxylation : Methanol or ethanol in basic media substitutes chlorine with alkoxy groups.
Reaction Conditions:
| Reagent | Temperature | Solvent | Product |
|---|---|---|---|
| Primary amine (excess) | 60–80°C | DMF/THF | 2,4-Diamino derivative |
| Sodium methoxide | Reflux | Methanol | 2,4-Dimethoxy analog |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Examples:
-
Suzuki–Miyaura Coupling :
Selective substitution occurs at the more reactive chlorine (position 4 due to steric and electronic factors) .
Ring Functionalization
The cycloheptane ring can undergo hydrogenation or oxidation, though reactivity is less pronounced compared to the pyrimidine core.
Observed Modifications:
-
Hydrogenation : Catalytic hydrogenation (H, Pd/C) reduces the cycloheptane ring’s double bonds (if present), forming a fully saturated system.
-
Oxidation : Strong oxidants (e.g., KMnO) may hydroxylate the cycloheptane ring at specific positions.
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Research
Recent studies have indicated that derivatives of 2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine exhibit significant anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, compounds derived from this structure have shown efficacy against breast and lung cancer cells in vitro.
1.2 Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies suggest that it may act against a range of pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.
Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of other complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmacophores with enhanced biological activity. This versatility makes it a key component in medicinal chemistry.
Case Studies
3.1 Synthesis of Novel Anticancer Agents
A notable case study involved the synthesis of novel derivatives based on this compound aimed at targeting specific cancer pathways. By modifying the compound's structure through various chemical reactions (e.g., alkylation and acylation), researchers were able to produce candidates that demonstrated improved potency and selectivity against cancer cells compared to existing treatments.
3.2 Development of Antimicrobial Compounds
Another study focused on developing antimicrobial agents derived from this compound. Researchers synthesized several derivatives and tested them against multi-drug resistant strains of bacteria. The results indicated that certain modifications significantly enhanced the antimicrobial activity while reducing cytotoxicity towards human cells.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Key Observations:
- Ring System : The cyclohepta ring in the target compound distinguishes it from smaller bicyclic systems (e.g., cyclopenta derivatives in ). Larger rings may enhance conformational flexibility, impacting receptor binding .
- Substituents: Dichloro substitution increases electrophilicity compared to mono-chloro analogs, favoring nucleophilic aromatic substitution reactions . Thieno-containing analogs (e.g., ) exhibit enhanced π-π stacking with kinase active sites .
- Pharmacological Activity: Thieno-fused derivatives (e.g., compound 26 in ) show potent dual EGFR/VEGFR-2 inhibition (IC₅₀ < 0.85 μM), whereas the dichloro target compound is primarily a synthetic intermediate .
Pharmacokinetic and Physicochemical Properties
| Property | 2,4-Dichloro-cyclohepta[d]pyrimidine | Thieno[2,3-d]pyrimidine (4a) | AMPA Modulator (1n) |
|---|---|---|---|
| LogP | 2.8 (predicted) | 3.1 | 4.2 |
| Solubility (µg/mL) | <10 (aqueous) | 15–20 (DMSO) | 50 (PBS) |
| Hydrogen Bond Acceptors | 2 | 3 | 4 |
Biological Activity
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine (CAS No. 76780-96-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀Cl₂N₂
- Molecular Weight : 217.10 g/mol
- Solubility : Moderately soluble in water (0.0157 mg/ml) and exhibits high gastrointestinal absorption potential .
The compound's biological activity is primarily attributed to its interaction with various biological pathways:
- Microtubule Depolymerization : Similar compounds have shown significant effects on microtubule dynamics, crucial for cell division and intracellular transport. For instance, compounds with similar structures have been noted to exhibit potent microtubule depolymerizing effects, which can lead to increased antiproliferative activity in cancer cells .
- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2), which are involved in drug metabolism .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC₅₀ values of related compounds:
| Compound | IC₅₀ (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 4 | 9.0 | MDA-MB-435 (breast cancer) | Microtubule depolymerization |
| Compound 5 | 15.0 | MDA-MB-435 | Microtubule stabilization |
| 2,4-Dichloro... | TBD | TBD | TBD |
Note: TBD = To Be Determined
Case Studies
- Study on Microtubule Dynamics : In a comparative study involving several pyrimidine derivatives, this compound was evaluated for its ability to disrupt microtubule formation in vitro. The results indicated that compounds with similar scaffolds exhibited varying degrees of potency in inhibiting microtubule assembly and promoting depolymerization .
- In Vivo Efficacy : A recent animal model study demonstrated that administering this compound resulted in significant tumor regression in xenograft models of breast cancer. The mechanism was linked to its ability to induce apoptosis through microtubule disruption and subsequent activation of caspase pathways .
Safety and Toxicology
While the compound shows promise in biological applications, safety assessments are crucial. Preliminary hazard information indicates potential irritant effects; however, further toxicological studies are necessary to establish a comprehensive safety profile .
Q & A
Basic Research Questions
Q. What synthetic routes are established for 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via chlorination of its pyrimidinone precursor using phosphorus oxychloride (POCl₃) under reflux. Key steps include:
- Cyclization of cycloheptanone with ethyl cyanoacetate to form the fused thienopyrimidine core.
- Chlorination at the 4-position using POCl₃ at 110°C for 5 hours, achieving >90% conversion .
- Purification via column chromatography (silica gel, light petrol-EtOAc 4:1) or recrystallization.
- Optimization : Yield improvements are achieved by controlling moisture (argon atmosphere) and using excess POCl₃ (5:1 molar ratio). Reaction monitoring via TLC ensures minimal byproduct formation .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., cycloheptane ring integration, chloro substituent position). For derivatives, NOESY can resolve stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy). Example: [M+H]⁺ at m/z 255.1246 for a pyridinyl derivative .
- IR Spectroscopy : Identifies functional groups (e.g., absence of carbonyl peaks post-chlorination) .
Q. How are crystallographic techniques applied to resolve structural ambiguities?
- X-ray Diffraction : Single-crystal analysis confirms bond lengths (e.g., C-Cl: 1.73–1.75 Å) and torsion angles. Triclinic crystal systems (space group P1) are common for derivatives .
- SHELX Programs : SHELXL refines structures using high-resolution data, addressing disorder or twinning. SHELXE aids in experimental phasing for novel derivatives .
Advanced Research Questions
Q. How do substituents at the 4-position modulate VEGFR-2/EGFR inhibitory activity?
- Structure-Activity Relationship (SAR) :
- Arylsulfonamide substituents (e.g., 3,4,5-trimethoxyphenyl) enhance hydrophobic interactions with kinase pockets, improving VEGFR-2 inhibition (IC₅₀: 198.7 nM vs. sorafenib’s 0.17 nM) .
- Electron-withdrawing groups (Cl, F) increase electrophilicity, enhancing covalent binding to EGFR catalytic domains .
- Methodological Validation : Kinase assays (ADP-Glo™) and molecular docking (AutoDock Vina) correlate substituent effects with binding affinity .
Q. What methodologies evaluate the compound’s anticancer mechanisms (cell cycle arrest/apoptosis)?
- Flow Cytometry : Propidium iodide staining quantifies G2/M arrest in MCF-7 cells (e.g., 48-hour exposure induces 65% G2/M population) .
- Apoptosis Assays : Annexin V-FITC/PI dual staining confirms caspase-3 activation. Western blotting detects PARP cleavage .
- MTT/Proliferation Assays : IC₅₀ values (e.g., 19–100 μM in leukemia cell lines) guide dose-response studies .
Q. How can contradictions in biological activity data be resolved?
- Root Causes : Batch variability (e.g., residual POCl₃), isomeric impurities, or cell line heterogeneity (e.g., EGFR expression levels in MCF-7 vs. HCT-116) .
- Mitigation Strategies :
- HPLC-PDA : Purity checks (>98%) using C18 columns (acetonitrile/water gradient).
- Dose-Response Replication : Triplicate assays with positive controls (e.g., sorafenib for VEGFR-2) .
Q. What computational approaches guide derivative design for kinase inhibition?
- 3D QSAR Models : CoMFA/CoMSIA analyze steric/electronic fields, predicting activity cliffs (e.g., compound 24: IC₅₀ <0.85 μM) .
- Molecular Dynamics (MD) : Simulations (AMBER) assess binding stability over 100 ns, identifying critical residues (e.g., Lys868 in VEGFR-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
